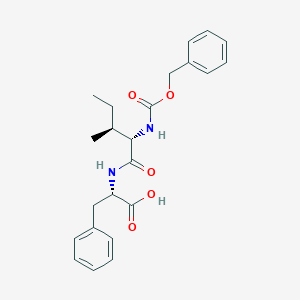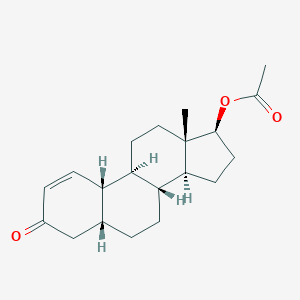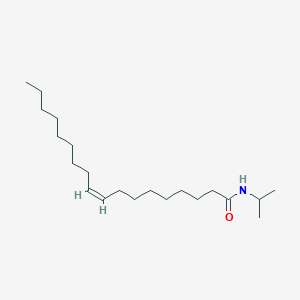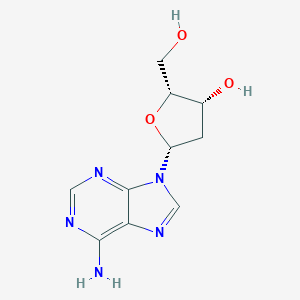
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as 6-amino-9-methylpurine or 6-amino-9-methyl-2,3,5-trihydroxypurine, is an important purine derivative that is widely used in scientific research due to its unique properties. It is a versatile compound that is used in various biochemical and physiological experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol' involves the protection of the hydroxyl group on the C-3 position of ribose, followed by the activation of the C-5 position through phosphorylation. The activated ribose is then coupled with 6-aminopurine to form the desired compound.
Starting Materials
D-ribose, 6-aminopurine, Phosphoric acid, Methanol, Triethylamine, Di-tert-butyl dicarbonate, Tetrahydrofuran, Sodium borohydride, Acetic acid, Hydrochloric acid
Reaction
Protect the hydroxyl group on C-3 position of ribose using di-tert-butyl dicarbonate in the presence of triethylamine and tetrahydrofuran., Activate the C-5 position of ribose by phosphorylating it using phosphoric acid and methanol., Couple the activated ribose with 6-aminopurine in the presence of triethylamine and tetrahydrofuran to form the desired compound., Reduce the protecting groups using sodium borohydride in the presence of acetic acid and methanol., Purify the compound using column chromatography and verify its structure using NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is a versatile compound that is used in a variety of scientific research applications. It is used as a substrate in enzymatic assays to study the catalytic activities of enzymes, as a reactant in organic synthesis to prepare other purine derivatives, and as a model compound to study the structure and function of purine-binding proteins. In addition, (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is used in the study of DNA and RNA metabolism, in the identification of new antibiotics, and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is not fully understood. However, it is believed to interact with purine-binding proteins, which are involved in the regulation of gene expression and other cellular processes. It is also believed to interact with DNA and RNA, which may affect the expression of genes and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, to decrease the risk of cardiovascular disease, and to have anti-aging effects. In addition, it has been shown to have anti-microbial activity, to reduce the risk of cancer, and to have anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, one of the limitations of using (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in laboratory experiments is that it is not very stable and can be degraded by light or heat.
Direcciones Futuras
There are several potential future directions for the use of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in scientific research. It could be used to study the structure and function of purine-binding proteins, to develop new drugs, to identify new antibiotics, and to study the effects of DNA and RNA metabolism. In addition, it could be used to study the effects of cancer and other diseases, to develop new treatments for cardiovascular disease, and to study the effects of aging. Finally, it could be used to study the effects of environmental toxins on human health.
Propiedades
IUPAC Name |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-FSDSQADBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
CAS RN |
13276-53-4 |
Source


|
| Record name | 1-(2'-Deoxy-beta-threopentofuranosyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

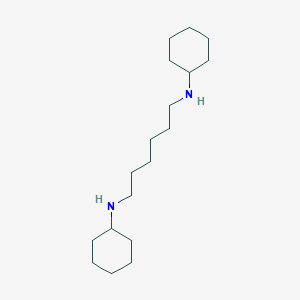
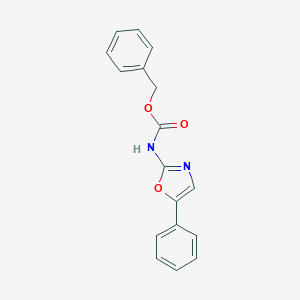

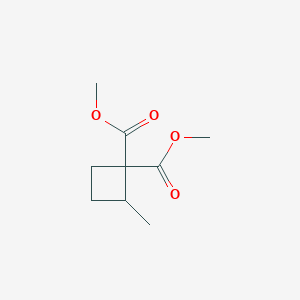

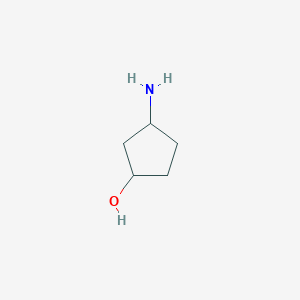
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
